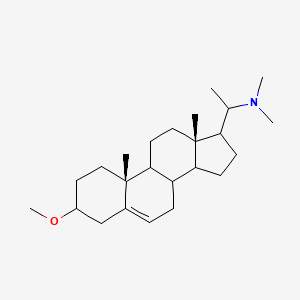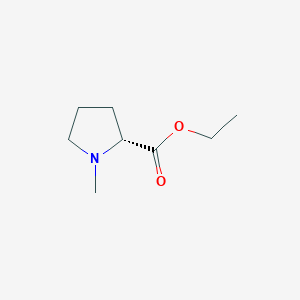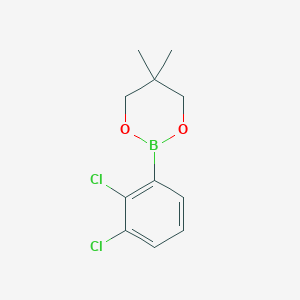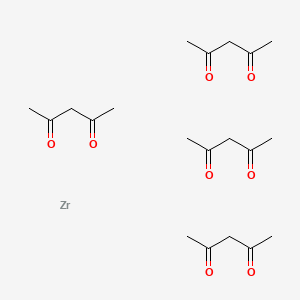
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiadiazine ring, which is a heterocyclic structure containing sulfur and nitrogen atoms, along with a fluorophenyl group and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride typically involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form the thiadiazine ring. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl and piperazine moieties but differ in the heterocyclic ring structure.
Thiadiazine derivatives: Compounds with similar thiadiazine rings but different substituents on the ring.
Uniqueness
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine hydrochloride is unique due to its specific combination of a fluorophenyl group, piperazine moiety, and thiadiazine ring
Properties
Molecular Formula |
C13H16ClFN4S |
|---|---|
Molecular Weight |
314.81 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;hydrochloride |
InChI |
InChI=1S/C13H15FN4S.ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;/h1-4,15H,5-9H2;1H |
InChI Key |
FZAIOHKRSWKPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)


![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
![N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12436638.png)

![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)


